molecular formula C21H19N3O3S2 B2872459 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-45-1

4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2872459
CAS No.: 896679-45-1
M. Wt: 425.52
InChI Key: NQXQKVVBRXPHAZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a thiazolopyridine moiety, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and α-haloketones, the thiazolopyridine ring can be formed via a cyclization reaction.

    Attachment of the Phenyl Group: The thiazolopyridine intermediate is then coupled with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Sulfonamide Group: The phenylthiazolopyridine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

    Ethoxylation: Finally, the ethoxy group is introduced via an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, given the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the thiazolopyridine moiety may confer additional biological activities, such as anti-inflammatory or anticancer effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer a distinct profile of biological activities. The presence of both the sulfonamide and thiazolopyridine moieties allows for a broader range of interactions with biological targets, potentially leading to novel therapeutic applications.

This compound’s specific combination of functional groups and structural motifs makes it a valuable candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-3-27-15-9-11-16(12-10-15)29(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)28-20/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXQKVVBRXPHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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